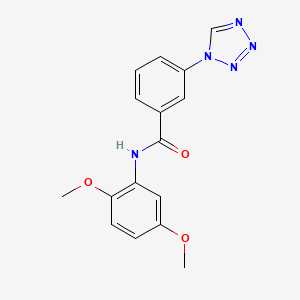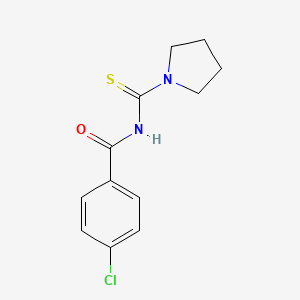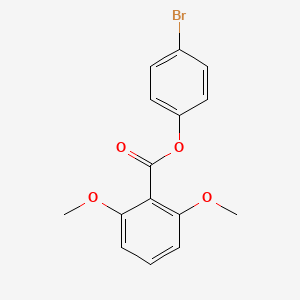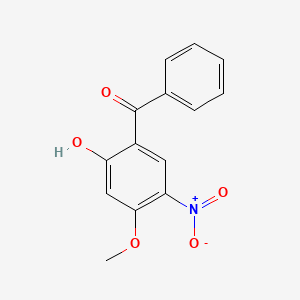
N-(2-fluorophenyl)-N'-(2-phenoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-N'-(2-phenoxyphenyl)thiourea (also known as FPPT) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. FPPT belongs to the class of thiourea derivatives, which are known for their diverse biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of FPPT is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. FPPT has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is known to play a crucial role in cancer cell survival and proliferation. FPPT has also been shown to inhibit the expression of various oncogenes and tumor suppressor genes, which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
FPPT has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the inhibition of cell migration and invasion. FPPT has also been shown to modulate the expression of various cytokines and growth factors, which are involved in the regulation of immune responses and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FPPT in lab experiments is its potent antitumor activity against various types of cancer cells. FPPT has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using FPPT in lab experiments is its relatively low solubility in water, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on FPPT, including the development of novel derivatives with improved pharmacological properties, the investigation of its potential applications in other fields such as agriculture and materials science, and the elucidation of its mechanism of action at the molecular level. Further studies are also needed to determine the optimal dosage and administration of FPPT for therapeutic use in humans.
Métodos De Síntesis
FPPT can be synthesized through a simple one-pot reaction between 2-fluoroaniline and 2-phenoxybenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction yields a white crystalline solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
FPPT has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer and other diseases. Studies have shown that FPPT exhibits potent antitumor activity against various types of cancer cells, including breast, lung, and liver cancer cells. FPPT has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-(2-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2OS/c20-15-10-4-5-11-16(15)21-19(24)22-17-12-6-7-13-18(17)23-14-8-2-1-3-9-14/h1-13H,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMHJPVBRGWBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=S)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(2-phenoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5761635.png)

![2,2-dimethyl-5-{[(methylamino)carbonyl]-NNO-azoxy}-5-nitro-1,3-dioxane](/img/structure/B5761660.png)
![7-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5761665.png)
![ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5761671.png)
![6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5761677.png)




![3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B5761723.png)
![3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5761728.png)
![1-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5761734.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5761754.png)